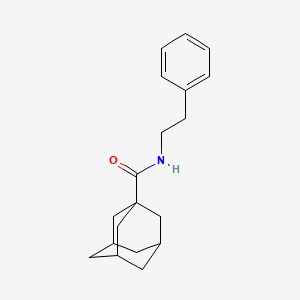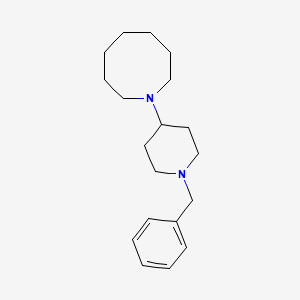![molecular formula C25H26N2OS B4931477 1-{4-[(benzylthio)methyl]benzoyl}-4-phenylpiperazine](/img/structure/B4931477.png)
1-{4-[(benzylthio)methyl]benzoyl}-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(benzylthio)methyl]benzoyl}-4-phenylpiperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s as a potential antidepressant, but it was later found to have stimulant properties. BZP has gained popularity as a recreational drug due to its stimulant effects, and it has been banned in several countries. However, BZP has also been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
1-{4-[(benzylthio)methyl]benzoyl}-4-phenylpiperazine has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has antidepressant effects in animal models, and it has been suggested that it may be useful in the treatment of depression. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
Mechanism of Action
1-{4-[(benzylthio)methyl]benzoyl}-4-phenylpiperazine acts as a stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It does this by inhibiting the reuptake of these neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. This compound also acts as a partial agonist at the serotonin 5-HT2B receptor, which may contribute to its stimulant effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound increases heart rate, blood pressure, and body temperature, which are all characteristic of stimulant drugs. This compound has also been shown to increase the release of corticotropin-releasing hormone, which may contribute to its stress-inducing effects.
Advantages and Limitations for Lab Experiments
1-{4-[(benzylthio)methyl]benzoyl}-4-phenylpiperazine has several advantages as a research tool. It is relatively easy to synthesize and is readily available. This compound has also been shown to have a number of effects on the brain and body, which makes it a useful tool for studying the effects of stimulant drugs. However, this compound also has some limitations. It has been shown to have a relatively short half-life, which may limit its usefulness in some experiments. Additionally, this compound has been banned in several countries, which may make it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on 1-{4-[(benzylthio)methyl]benzoyl}-4-phenylpiperazine. One area of interest is the development of analogues that have improved therapeutic properties, such as increased potency or longer half-life. Another area of interest is the study of the long-term effects of this compound use, particularly in relation to its potential for addiction and neurotoxicity. Finally, this compound may be a useful tool for studying the effects of other drugs on the brain and body, particularly those that act on the dopamine, norepinephrine, and serotonin systems.
Synthesis Methods
1-{4-[(benzylthio)methyl]benzoyl}-4-phenylpiperazine can be synthesized using a variety of methods, including the reaction of piperazine with benzyl chloride and thioacetic acid. The reaction produces a mixture of this compound and its analogues, which can be separated using chromatography. Other methods of synthesis include the reaction of piperazine with benzyl bromide and thioanisole, as well as the reaction of piperazine with benzyl isothiocyanate.
Properties
IUPAC Name |
[4-(benzylsulfanylmethyl)phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2OS/c28-25(27-17-15-26(16-18-27)24-9-5-2-6-10-24)23-13-11-22(12-14-23)20-29-19-21-7-3-1-4-8-21/h1-14H,15-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCUKMFUILWZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CSCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B4931397.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(2-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4931401.png)
![1-[1-hydroxy-2,5,5-trimethyl-4-(4-methylphenyl)-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4931402.png)
![5-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4931407.png)

![2-ethyl-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4931415.png)



![N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B4931456.png)
![3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B4931460.png)

acetate](/img/structure/B4931488.png)
![N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B4931495.png)
